4-Hydroxy-5,5-dimethylfuran-2(5H)-one
Overview
Description
4-Hydroxy-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group at the 4-position and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one can be achieved through several methods:
Oxidation of 5,5-dimethylfuran-2(5H)-one: This method involves the oxidation of 5,5-dimethylfuran-2(5H)-one using an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the hydroxy group at the 4-position.
Cyclization of 4-hydroxy-2,2-dimethylbutanoic acid: This method involves the cyclization of 4-hydroxy-2,2-dimethylbutanoic acid under acidic conditions to form the furan ring structure.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of 5,5-dimethylfuran-2,4-dione.
Reduction: The compound can be reduced to form 4-hydroxy-5,5-dimethylfuran-2(5H)-ol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 5,5-Dimethylfuran-2,4-dione.
Reduction: 4-Hydroxy-5,5-dimethylfuran-2(5H)-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5,5-dimethylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring structure also contributes to its reactivity and potential biological effects.
Comparison with Similar Compounds
4-Hydroxy-5,5-dimethylfuran-2(5H)-one can be compared with other similar compounds, such as:
5-Hydroxy-2-methylfuran-3(2H)-one: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Another furan derivative with distinct reactivity and applications.
Properties
IUPAC Name |
4-hydroxy-5,5-dimethylfuran-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQTAIZIDYCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286498 | |
Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22621-30-3 | |
Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22621-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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